(S)-甲基2,3-二羟基丙酸酯

描述

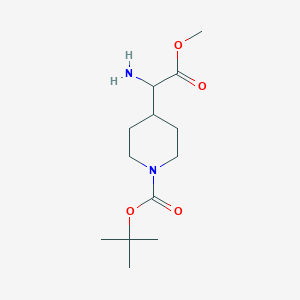

“(S)-Methyl 2,3-dihydroxypropanoate” is a chemical compound with the CAS Number 10303-88-5 . It has a molecular weight of 120.11 and is typically found in a white to yellow liquid form .

Synthesis Analysis

The synthesis of “(S)-Methyl 2,3-dihydroxypropanoate” can be achieved from ALPHA,BETA-ISOPROPYLIDENE-L-GLYCERIC ACID METHYL ESTER . A specific method involves adding concentrated sulfuric acid to a solution of l-serine in water at 0 °C. Then, a solution of NaNO2 in water is added over a period of 24 hours. After reducing the volume of the solution in vacuo, an aqueous solution of NaOH is added. Then methanol and acetone are added and the mixture is filtered. After evaporation of the filtrate, the residue is dissolved in methanol. Trimethyl orthoformate and p-toluenesulfonic acid are added and the mixture is heated to reflux for 16 hours .Molecular Structure Analysis

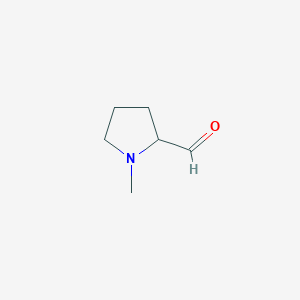

The molecular formula of “(S)-Methyl 2,3-dihydroxypropanoate” is C4H8O4 . The InChI Key is COFCNNXZXGCREM-VKHMYHEASA-N .Physical And Chemical Properties Analysis

“(S)-Methyl 2,3-dihydroxypropanoate” has a boiling point of 241.5±0.0℃ (760 Torr) and a density of 1.285±0.06 g/cm3 (20 ºC 760 Torr) . Its flash point is 103.7±11.7℃ . The compound is highly soluble with a solubility of 277.0 mg/ml ; 2.31 mol/l .科学研究应用

手性化合物合成:(S)-甲基2,3-二羟基丙酸酯已被用于合成光学纯化合物。例如,Rodriguez等人(1993年)通过色谱分离、水解和甲基化实现了甲基2,3-二羟基-2-甲基丙酸酯的两个对映体的制备,确定了它们的绝对立体化学 (Rodriguez, Markey, & Ziffer, 1993)。

催化过程:于洲和振康(2008年)提出了一种技术过程,用于合成3-羟基丙酸甲酯,这是生产丙烷-1,3-二醇的重要中间体,使用了(S)-甲基2,3-二羟基丙酸酯 (Yin Yu-zhou & Zhao Zhen-kang, 2008)。

药物合成:该化合物已被用于合成药物,如心脏药物地尔硫卓。Watson等人(1990年)描述了从(S)-甲基2,3-二羟基丙酸酯高效合成(+)-顺式-(2S,3S)-地尔硫卓的方法 (Watson et al., 1990)。

晶体学和材料科学:该化合物已被用于其晶体结构和在材料科学中的潜力的研究。例如,Li等人(2007年)从山药中分离出该化合物,并分析了其晶体结构 (Ming-jing Li et al., 2007)。

聚合物化学:在聚合物化学领域,(S)-甲基2,3-二羟基丙酸酯已被用于开发新型手性聚合物。Dong等人(2015年)合成了新的衍生物,用于选择性识别多巴胺酪氨酸对映体,展示了该化合物在先进材料科学中的潜力 (Dong等人,2015年)。

有机合成:它已被用于各种有机合成过程,包括Kitahara等人(1994年)合成甲基3-甲氧基辛酸酯的对映体 (Kitahara, Kang Hyun, Tamogami, & Kaiser, 1994)。

组织工程:陈和吴(2005年)讨论了由(S)-甲基2,3-二羟基丙酸酯衍生的聚羟基烷酸酯作为组织工程中的生物材料的应用,强调了它们的生物相容性和可降解性 (Chen & Wu, 2005)。

热解研究:桑切斯、基哈诺和诺塔里奥(2004年)对甲基β-羟基羧酸酯的热解进行了理论研究,包括(S)-甲基2,3-二羟基丙酸酯,提供了有关反应机制和动力学参数的见解 (桑切斯、基哈诺和诺塔里奥,2004年)。

安全和危害

作用机制

Target of Action

It is known that similar compounds interact with various enzymes and receptors in the body, influencing metabolic processes .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in their activity or function

Biochemical Pathways

Compounds with similar structures are known to participate in various metabolic reactions, suggesting that (s)-methyl 2,3-dihydroxypropanoate may also be involved in metabolic pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with targets . .

属性

IUPAC Name |

methyl (2S)-2,3-dihydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c1-8-4(7)3(6)2-5/h3,5-6H,2H2,1H3/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFCNNXZXGCREM-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 2,3-dihydroxypropanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Indol-4-ol, 5-[(dimethylamino)methyl]-](/img/structure/B175713.png)

![Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]-](/img/structure/B175746.png)